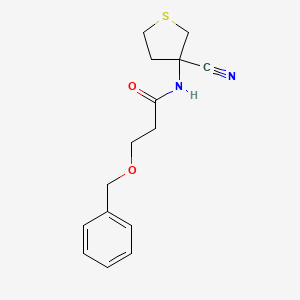
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is known to play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide can have several biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide. One area of interest is the development of new drugs that are based on this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of other diseases besides cancer. Finally, more research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and maximize effectiveness.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 3-cyanothiolan-3-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide has been the focus of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-phenylmethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-11-15(7-9-20-12-15)17-14(18)6-8-19-10-13-4-2-1-3-5-13/h1-5H,6-10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVDQVBVFFOPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

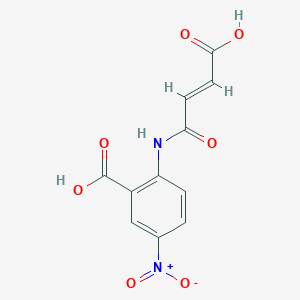
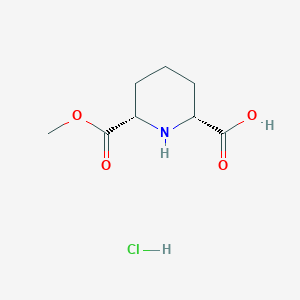
![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
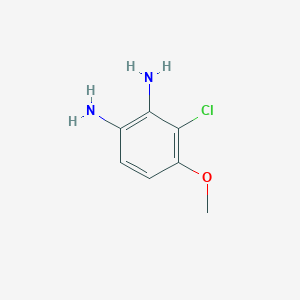
![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)
![N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958042.png)
![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)
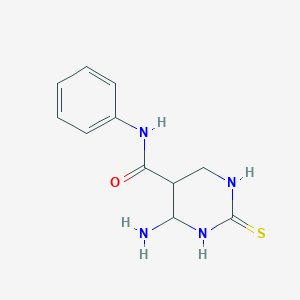
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)
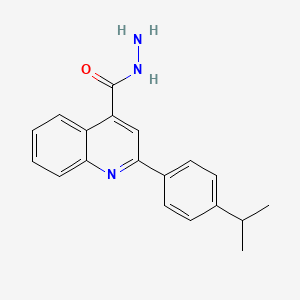
![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
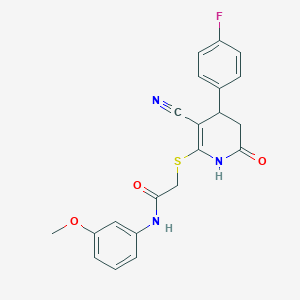

![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)